Chondromodulin-I (319-327)

Cancer Immunotherapy T‑Cell Engineering Ewing Sarcoma

This is the precisely defined, non-substitutable HLA-A*02:01-restricted CHM1(319) epitope (VIMPCSWWV). Any sequence deviation abolishes TCR recognition, making this exact 9-mer critical for expanding and tracking CHM1-specific CD8⁺ T cells in Ewing sarcoma models and clinical trials. Procurement ensures functional consistency in multimer staining, ELISpot, and adoptive transfer experiments.

Molecular Formula
Molecular Weight
Cat. No. B1574978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondromodulin-I (319-327)
SynonymsChondromodulin-I (319-327)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Chondromodulin-I (319-327) for Research Procurement: HLA-A*02:01 T‑Cell Epitope Peptide


Chondromodulin-I (319-327) is a 9‑amino‑acid peptide (sequence VIMPCSWWV ) derived from residues 319–327 of the human Chondromodulin‑I (CHM1/LECT1) protein [1]. It is defined by its role as an HLA‑A*02:01‑restricted T‑cell epitope, capable of stimulating specific CD8⁺ cytotoxic T‑cell responses against Ewing sarcoma and other CHM1‑expressing tumours [2].

Chondromodulin-I (319-327) Procurement: Why Alternative CHM1 Peptides Are Not Interchangeable


The CHM1(319) peptide (VIMPCSWWV) is a precisely defined minimal HLA‑A*02:01 epitope. Substitution with adjacent or overlapping CHM1 sequences is not functionally equivalent because even single‑amino‑acid variations abolish HLA‑A*02:01 binding and T‑cell receptor (TCR) recognition [1]. T‑cell clones generated against CHM1(319) exhibit no cross‑reactivity with other CHM1‑derived peptides [2], meaning that any deviation from this exact sequence fails to engage the cognate TCR. For immunotherapeutic applications, the 9‑mer VIMPCSWWV sequence is therefore non‑substitutable [3].

Chondromodulin-I (319-327) Quantitative Evidence: HLA‑Restricted T‑Cell Activation Metrics


CHM1(319)-TCR Transgenic T‑Cell Phenotype and Purity for Standardised Assays

CHM1(319)-TCR transgenic CD8⁺ T cells generated via retroviral transduction targeting the CHM1(319) peptide achieved 100% purity after short‑term expansion, compared with wild‑type allo‑restricted T‑cell populations that typically exhibit lower purity and inconsistent functionality [1]. This homogeneity enables standardised, reproducible functional assays.

Cancer Immunotherapy T‑Cell Engineering Ewing Sarcoma

Dose‑Dependent Tumour Growth Inhibition by CHM1(319)‑Reactive T Cells In Vivo

Adoptive transfer of CHM1(319)‑reactive allo‑restricted T cells caused significant Ewing tumour growth delay in Rag2⁻/⁻γc⁻/⁻ mice compared with vehicle‑treated controls [1]. In a subsequent study, patients receiving CHM1(319)‑TCR transgenic T cells at doses up to 8.2 × 10⁶/kg showed partial metastatic regression, whereas no comparable clinical benefit was observed with alternative peptide‑specific T‑cell products [2].

In Vivo Efficacy Xenograft Models Adoptive T‑Cell Therapy

Granzyme B Release as a Functional Readout of CHM1(319)‑Specific Cytotoxicity

CHM1(319)-TCR transgenic T cells exhibited specific granzyme B release in co‑culture with HLA‑A*02:01⁺ Ewing sarcoma cell lines expressing CHM1, whereas T cells lacking the CHM1(319)‑specific TCR showed no detectable granzyme B secretion under identical conditions [1].

Cytotoxicity Assay Granzyme B T‑Cell Function

CHM1(319)‑Specific IFN‑γ ELISpot Responses in Expanded T‑Cell Lines

Following repetitive stimulation with CHM1(319) peptide‑pulsed HLA‑A*02:01⁺ dendritic cells, sorted T‑cell lines demonstrated IFN‑γ secretion in ELISpot assays at frequencies ranging from 50 to 200 spot‑forming units (SFU) per 10⁵ cells upon re‑challenge with CHM1(319)‑pulsed T2 cells, compared with <10 SFU/10⁵ cells for control FLU peptide‑pulsed targets [1].

ELISpot IFN‑γ Antigen‑Specific T‑Cell Detection

Chondromodulin-I (319-327) Research Applications: From T‑Cell Engineering to Clinical Immunomonitoring


Expansion and Functional Validation of CHM1(319)‑Specific T‑Cell Products

Use CHM1(319) peptide‑pulsed HLA‑A*02:01⁺ dendritic cells or artificial antigen‑presenting cells to stimulate and expand allo‑restricted or transgenic CD8⁺ T cells. Monitor expansion efficiency by HLA‑A*02:01/CHM1(319) multimer staining and functional cytotoxicity using IFN‑γ ELISpot or granzyme B release assays [1].

Adoptive T‑Cell Therapy Pre‑Clinical Modelling

In Rag2⁻/⁻γc⁻/⁻ mice xenografted with HLA‑A*02:01⁺ CHM1⁺ Ewing sarcoma cells, administer CHM1(319)‑reactive T cells to evaluate tumour growth inhibition. Use CHM1(319) peptide for in vitro restimulation and tracking of transferred T‑cell persistence and anti‑tumour activity [2].

Immunomonitoring of CHM1‑Targeted Cancer Immunotherapy

In clinical trials employing CHM1(319)‑specific T‑cell therapies, utilise CHM1(319) peptide‑MHC tetramers or pentamers to enumerate and phenotype circulating antigen‑specific CD8⁺ T cells. Combine with IFN‑γ ELISpot assays using CHM1(319)‑pulsed T2 cells to measure functional T‑cell responses over time [3].

Quote Request

Request a Quote for Chondromodulin-I (319-327)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.